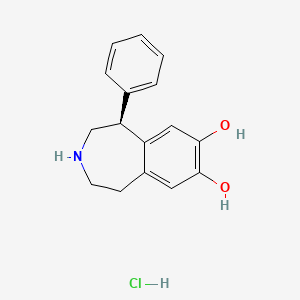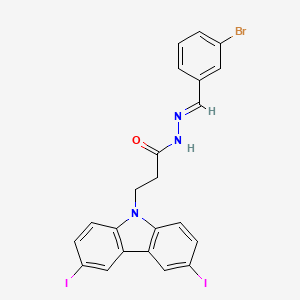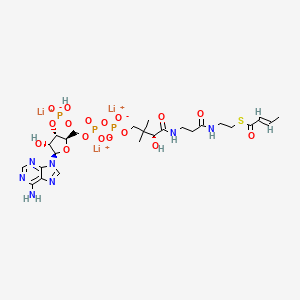
Taurolithocholic acid 3-sulfate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt. It is known for its potential use as a topical microbicidal agent. This compound is derived from lithocholic acid and is conjugated with taurine and sulfate groups, making it a unique bile acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid 3-sulfate disodium salt involves the conjugation of lithocholic acid with taurine and subsequent sulfation. The reaction conditions typically involve the use of strong acids and bases to facilitate the conjugation and sulfation processes. The exact synthetic route can vary, but it generally includes the following steps:
Conjugation with Taurine: Lithocholic acid is reacted with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form taurolithocholic acid.
Sulfation: The taurolithocholic acid is then treated with a sulfating agent such as sulfur trioxide-pyridine complex to introduce the sulfate group at the 3-position, resulting in taurolithocholic acid 3-sulfate.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lithocholic acid and taurine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid 3-sulfate disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The sulfate group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of a ketone derivative.
Reduction: Reduction of the sulfate group yields a hydroxyl derivative.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Taurolithocholic acid 3-sulfate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It is used to investigate the effects of bile acids on cellular processes, such as apoptosis and cell signaling.
Medicine: It has potential therapeutic applications in treating diseases related to bile acid metabolism.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
Taurolithocholic acid 3-sulfate disodium salt exerts its effects through several mechanisms:
Molecular Targets: It interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).
Pathways Involved: It modulates signaling pathways involved in bile acid metabolism, inflammation, and apoptosis. For example, it can inhibit bile acid-induced apoptosis by activating cyclic AMP (cAMP) pathways.
Comparison with Similar Compounds
Similar Compounds
- Taurocholic acid sodium salt hydrate
- Sodium taurolithocholate
- Chenodeoxycholic acid
- Lithocholic acid
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Glycocholic acid hydrate
- Sodium taurodeoxycholate hydrate
Uniqueness
Taurolithocholic acid 3-sulfate disodium salt is unique due to its specific conjugation with taurine and sulfate groups, which imparts distinct chemical and biological properties. Unlike other bile acids, it has enhanced surfactant properties and potential microbicidal activity, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C26H45NNaO8S2 |
|---|---|
Molecular Weight |
586.8 g/mol |
InChI |
InChI=1S/C26H45NO8S2.Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
InChI Key |
FNFZAEQNDMTPJH-HRHHVWJRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)


![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)

![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
